molecular formula C17H24Cl2N4O3S B500354 N-(3,4-dichlorophenyl)-2-[4-(1-piperidinylsulfonyl)-1-piperazinyl]acetamide CAS No. 878722-85-1

N-(3,4-dichlorophenyl)-2-[4-(1-piperidinylsulfonyl)-1-piperazinyl]acetamide

Cat. No. B500354
CAS RN: 878722-85-1
M. Wt: 435.4g/mol
InChI Key: HUKBKDHKEFUZNB-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-[4-(1-piperidinylsulfonyl)-1-piperazinyl]acetamide is an amino acid amide.

Scientific Research Applications

Pharmacological Profile

  • N-(2,6-Dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide (LIA), a related compound, has been studied for its anesthetic effect in guinea pigs and mice, as well as for central nervous system and cardiovascular activities. LIA shows similar anesthetic activity to lidocaine but without the primary adverse effects of seizures and vasoconstriction (Déciga-Campos et al., 2016).

Therapeutic Agents for Alzheimer's Disease

  • A series of multifunctional amides were synthesized and evaluated for enzyme inhibitory potentials and cytotoxicity, with relevance to Alzheimer's disease. Among these, certain compounds showed promising activity, suggesting potential for drug development against Alzheimer's disease (Hassan et al., 2018).

Antibacterial Activity

  • A study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. These compounds, especially 8g bearing a 2-methylphenyl group, showed significant growth inhibition against several bacterial strains (Iqbal et al., 2017).

Hypoglycemic Agents

  • Acylamide derivatives with piperidine were tested for hypoglycemic activities. Some compounds, notably 2-(Pyrrolidynyl)-N-(3-chlorophenyl) acetamide and 2-(Piperazinyl)-N-(4-methoxy phenyl) acetamide, were identified as active hypoglycemic compounds (Srivastava et al., 1996).

Opioid Kappa Agonists

  • N-[2-(1-pyrrolidinyl)ethyl]acetamides, with various substitutions, were synthesized and evaluated as opioid kappa agonists. Compounds with substituted-aryl groups at C1 of the ethyl linking moiety showed potent naloxone-reversible analgesic effects (Barlow et al., 1991).

properties

CAS RN

878722-85-1

Molecular Formula

C17H24Cl2N4O3S

Molecular Weight

435.4g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-(4-piperidin-1-ylsulfonylpiperazin-1-yl)acetamide

InChI

InChI=1S/C17H24Cl2N4O3S/c18-15-5-4-14(12-16(15)19)20-17(24)13-21-8-10-23(11-9-21)27(25,26)22-6-2-1-3-7-22/h4-5,12H,1-3,6-11,13H2,(H,20,24)

InChI Key

HUKBKDHKEFUZNB-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1CCN(CC1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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